molecular formula C5H10N2 B1286433 2-Amino-2-methylbutanenitrile CAS No. 4475-95-0

2-Amino-2-methylbutanenitrile

Cat. No.: B1286433
CAS No.: 4475-95-0
M. Wt: 98.15 g/mol
InChI Key: JCLSEQJEXYHVTC-UHFFFAOYSA-N
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Description

2-Amino-2-methylbutanenitrile is an organic compound with the molecular formula C5H10N2. It is a colorless liquid with a faint odor and is soluble in water and ethanol. This compound is known for its complex structure and diverse applications in various fields of scientific research.

Scientific Research Applications

2-Amino-2-methylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the manufacturing of surfactants, detergents, and pharmaceuticals, contributing to improved product quality and efficiency.

Safety and Hazards

2-Amino-2-methylbutanenitrile is highly flammable . It may be fatal if inhaled, ingested, or absorbed through skin . Inhalation or contact with this material will irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-methylbutanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylbutanenitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylbutanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Major Products:

    Oxidation: The oxidation of this compound can yield corresponding carboxylic acids.

    Reduction: Reduction typically produces primary amines.

    Substitution: Substitution reactions can lead to the formation of various substituted nitriles.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutanenitrile involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-2-methylpropanenitrile
  • 1-Aminocyclopentanecarbonitrile
  • 1-Aminocyclohexanecarbonitrile
  • tert-Amylamine
  • 2-Ethylbutanenitrile

Comparison: Compared to these similar compounds, 2-Amino-2-methylbutanenitrile is unique due to its specific structural features and reactivity. Its branched structure and the presence of both amino and nitrile functional groups make it a versatile intermediate in organic synthesis. Additionally, its solubility in water and ethanol enhances its applicability in various chemical processes .

Properties

IUPAC Name

2-amino-2-methylbutanenitrile
Source PubChem
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InChI

InChI=1S/C5H10N2/c1-3-5(2,7)4-6/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLSEQJEXYHVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Record name 2-AMINO-2-METHYL-BUTANE NITRILE
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DSSTOX Substance ID

DTXSID9027572
Record name 2-Amino-2-methyl-butyronitrile
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Molecular Weight

98.15 g/mol
Source PubChem
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Physical Description

2-amino-2-methyl-butane nitrile appears as a yellow liquid with an ammonia-like odor. About the same density as water and insoluble in water. Toxic by ingestion, absorption and inhalation. May irritate eyes. Produces toxic fumes during combustion. Used to make other chemicals., Liquid
Record name 2-AMINO-2-METHYL-BUTANE NITRILE
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Record name Butanenitrile, 2-amino-2-methyl-
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CAS No.

4475-95-0
Record name 2-AMINO-2-METHYL-BUTANE NITRILE
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Record name 2-Amino-2-methylbutanenitrile
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Record name 2-Amino-2-methylbutyronitrile
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Record name Butanenitrile, 2-amino-2-methyl-
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Record name 2-Amino-2-methyl-butyronitrile
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Record name 2-amino-2-methylbutyronitrile
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Record name 2-AMINO-2-METHYLBUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Amino-2-methylbutanenitrile in the synthesis of 2,2'-Azobis(2-methylbutanenitrile)?

A1: this compound serves as a key starting material in the synthesis of 2,2'-Azobis(2-methylbutanenitrile) []. The reaction involves reacting an aqueous solution of hypochlorite with this compound in the presence of a specific mixture of a quaternary ammonium salt surfactant and a nonionic surfactant []. This process leads to the formation of 2,2'-Azobis(2-methylbutanenitrile) with high yield, good quality, and desirable filtration and drying characteristics [].

Q2: Why is the specific mixture of surfactants important in the synthesis?

A2: While the provided abstract [] doesn't delve into the specific mechanisms, it highlights that the surfactant mixture plays a crucial role in achieving the desired product quality and yield. It's likely that the surfactants influence the reaction environment by:

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